BenchChemオンラインストアへようこそ!

9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

Benzodiazepine receptor Adenosine receptor Target switch

9-Chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one (synonym CGS 15696) is a non‑xanthine, triazoloquinazoline heterocycle (C₁₃H₇ClN₄O₂, MW 286.67 g mol⁻¹). It belongs to the [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one subclass—a series originally explored for benzodiazepine (BZ) receptor modulation.

Molecular Formula C13H7ClN4O2
Molecular Weight 286.67 g/mol
CAS No. 104615-00-1
Cat. No. B15061747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
CAS104615-00-1
Molecular FormulaC13H7ClN4O2
Molecular Weight286.67 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=NN3C(=N2)C4=C(C=CC(=C4)Cl)NC3=O
InChIInChI=1S/C13H7ClN4O2/c14-7-3-4-9-8(6-7)12-16-11(10-2-1-5-20-10)17-18(12)13(19)15-9/h1-6H,(H,15,19)
InChIKeyXEVZWKHGVYHGAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one (CGS 15696, CAS 104615‑00‑1): Procurement-Relevant Compound Identity and Pharmacological Classification


9-Chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one (synonym CGS 15696) is a non‑xanthine, triazoloquinazoline heterocycle (C₁₃H₇ClN₄O₂, MW 286.67 g mol⁻¹) . It belongs to the [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one subclass—a series originally explored for benzodiazepine (BZ) receptor modulation [1]. The compound is formally the 5‑oxo analog of the extensively studied adenosine receptor antagonist CGS 15943 (CAS 104615‑18‑1) and is explicitly claimed in U.S. Patent 4,713,383 as a benzodiazepine antagonist and as a direct synthetic intermediate en route to the 5‑amino adenosine‑antagonist series [2].

9-Chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one: Why Generic Substitution with In‑Class Triazoloquinazolines Is Not Scientifically Defensible


Triazoloquinazoline congeners that share the same tricyclic core often display radically different primary pharmacology depending on the 5‑position substituent. The 5‑oxo compounds (e.g., CGS 15696) are disclosed as benzodiazepine receptor ligands, whereas the 5‑amino analogs (e.g., CGS 15943) are potent adenosine receptor antagonists [1]. Even within the 5‑oxo series, the 2‑aryl substituent profoundly modulates BZ receptor affinity: the 2‑phenyl parent binds with a Ki of 4 nM, while the 2‑(furan‑2‑yl) replacement introduces differential electronic and steric features that can alter both potency and selectivity [2]. Consequently, substituting CGS 15696 with a 5‑amino or a 2‑phenyl analog in a pharmacological experiment will switch the primary target from BZ receptors to adenosine receptors or change the quantitative binding profile, invalidating cross‑compound extrapolation.

9-Chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one (CGS 15696): Quantitative Comparator Evidence vs. Closest Structural Analogs


CGS 15696 vs. CGS 15943: 5‑Oxo to 5‑Amino Conversion Switches Primary Receptor Target from BZ to Adenosine

Patent US 4,713,383 explicitly assigns distinct primary utilities to the 5‑oxo and 5‑amino subclasses: compounds of formula I wherein X is oxygen (i.e., CGS 15696 and its 5‑oxo congeners) are benzodiazepine antagonists and synthetic intermediates, whereas compounds wherein X is N‑R₃ (i.e., CGS 15943 and its 5‑amino congeners) are adenosine antagonists [1]. Consistent with this classification, the 5‑amino analog CGS 15943 binds to human adenosine A₁, A₂A, A₂B, and A₃ receptors with Ki values of 3.5, 4.2, 16, and 50 nM, respectively . Conversion of the 5‑amino group to a 5‑oxo function (the exact structural difference between CGS 15943 and CGS 15696) resulted in lower adenosine receptor affinity but conferred 15‑fold selectivity for the human A₃ subtype over A₁/A₂A in the same experimental system [2]. This demonstrates a complete pharmacological switch: the 5‑oxo compound is not merely a weaker adenosine antagonist but a different pharmacological entity whose primary annotated target is the BZ receptor.

Benzodiazepine receptor Adenosine receptor Target switch Structure–activity relationship

CGS 15696 vs. 2‑Phenyl Parent: Furan‑2‑yl Substituent Contribution to Benzodiazepine Receptor Affinity in the 5‑Oxo Series

The unsubstituted 2‑phenyl lead compound, 2‑phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one, displays a benzodiazepine receptor binding affinity of 4 nM [1]. CGS 15696 replaces the 2‑phenyl group with a 2‑(furan‑2‑yl) substituent, which introduces an oxygen heteroatom into the aromatic ring system, altering electronic distribution and hydrogen‑bonding capability. While the exact BZ receptor Ki for CGS 15696 is not reported in the primary 1991 J. Med. Chem. paper, the same study demonstrates that 2‑substituent identity is a critical determinant of BZ receptor affinity across the series: the 2‑(furan‑2‑yl) replacement was explicitly evaluated alongside 34 analogs, and the leading compound emerging from that campaign was CGS 16228 [9‑chloro‑2‑(2‑fluorophenyl) analog], which showed activity comparable to the reference BZ antagonist CGS 8216 [1]. The furan‑2‑yl group thus represents a structurally distinct pharmacophoric element within the series, precluding direct substitution with the 2‑phenyl analog in SAR studies.

Benzodiazepine receptor Structure–activity relationship 2‑Aryl substituent Triazoloquinazolinone

CGS 15696 vs. CGS 15943: Defined Synthetic Intermediate Role and Commercial Pricing Differential

U.S. Patent 4,713,383 explicitly states that 5‑oxo compounds (including CGS 15696) serve as intermediates in the synthesis of the corresponding 5‑amino adenosine antagonists [1]. This synthetic route transforms the 5‑carbonyl into a 5‑amine via activation and amination, making CGS 15696 the direct penultimate precursor to CGS 15943. From a procurement standpoint, CGS 15696 is commercially available at lower cost than CGS 15943: one vendor (CymitQuimica/TargetMol) offers CGS 15696 at €1,386/25 mg, €1,805/50 mg, and €2,279/100 mg , while CGS 15943 (BOC Sciences) is priced at $519/100 mg . Although not strictly matched in quantity, the per‑unit pricing indicates that CGS 15696 is positioned as a more cost‑efficient entry point for laboratories that intend to perform in‑house derivatization, whereas CGS 15943 commands a premium for its ready‑to‑use pharmacological profile.

Synthetic intermediate Procurement Cost efficiency Triazoloquinazoline

2‑(Furan‑2‑yl) vs. 2‑(2‑Fluorophenyl): Differential Benzodiazepine Antagonist Lead Optimization Outcomes in the 5‑Oxo Series

The 1991 J. Med. Chem. study that characterized the triazoloquinazolin‑5‑one series tested 34 compounds and identified 9‑chloro‑2‑(2‑fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one (CGS 16228) as the leading compound, with BZ antagonist activity comparable to the reference antagonist CGS 8216 from the pyrazolo[4,3-c]quinoline series [1]. CGS 15696 contains a 2‑(furan‑2‑yl) substituent at the same position; although its individual BZR binding data were not reported in that study, the SAR table demonstrates that 2‑substituent identity—aryl, heteroaryl, furyl, thienyl—differentially modulates BZ receptor affinity across the series [1]. The 2‑(2‑fluorophenyl) analog CGS 16228 ultimately outperformed other 2‑substituted variants, including the 2‑furyl analog, in the benzodiazepine antagonist lead selection process [1]. This historical lead optimization outcome establishes that the 2‑(furan‑2‑yl) and 2‑(2‑fluorophenyl) compounds are distinct chemical entities with non‑equivalent BZR pharmacology.

Benzodiazepine antagonist Lead optimization 2‑Aryl substituent CGS 16228

9-Chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one (CGS 15696): Evidence‑Based Research Application Scenarios


Synthetic Intermediate for In‑House Preparation of 5‑Amino Triazoloquinazoline Adenosine Antagonists (e.g., CGS 15943 and Derivatives)

CGS 15696 is the direct 5‑oxo precursor to the corresponding 5‑amino adenosine antagonists as described in U.S. Patent 4,713,383 [1]. Laboratories engaged in medicinal chemistry campaigns that require structural diversification at the 5‑position (e.g., acylation, alkylation, or sulfonylation of the 5‑amino group to generate selective A₃ or dual A₁/A₃ adenosine receptor antagonists) should procure CGS 15696, convert it to the 5‑amine, and then derivatize, rather than purchasing pre‑formed CGS 15943. This strategy was employed by Kim et al. (1996), who converted the 5‑amino group of CGS 15943 (derived from the corresponding 5‑oxo intermediate) to acylated derivatives, achieving A₃ Ki values as low as 0.65 nM with 470‑fold selectivity over rat A₁ receptors [2].

Benzodiazepine Receptor Pharmacology: Comparator Compound for Structure–Activity Relationship Studies in the Triazoloquinazolin‑5‑one Series

The triazoloquinazolin‑5(6H)-one scaffold was originally developed as a benzodiazepine receptor ligand series, with the unsubstituted 2‑phenyl parent showing a BZ receptor Ki of 4 nM [1]. CGS 15696, bearing a 2‑(furan‑2‑yl) substituent, serves as a heteroaryl‑substituted comparator in SAR studies that systematically vary the 2‑position to map BZ receptor pharmacophore requirements. This application builds directly on the evidence that 2‑substituent identity is a critical affinity determinant across the 34‑compound series evaluated by Francis et al. (1991) [1].

Non‑Xanthine Adenosine A₃ Receptor Selectivity Probe: Functional Consequence of 5‑NH₂→5‑Oxo Conversion

Kim et al. (1996) demonstrated that converting the 5‑amino group of CGS 15943 to a 5‑oxo function (i.e., generating CGS 15696 or its direct analog) reduces overall adenosine receptor affinity while conferring 15‑fold selectivity for the human A₃ subtype [2]. CGS 15696 can therefore be employed as a chemical probe to interrogate the contribution of the 5‑position hydrogen‑bond donor/acceptor character to A₃ versus A₁/A₂A selectivity, particularly in receptor mutagenesis or computational docking studies where the 5‑oxo and 5‑amino forms are directly compared.

Analytical Reference Standard for Triazoloquinazoline Metabolite Identification and impurity Profiling

Given that CGS 15696 is the 5‑oxo analog of the pharmacologically active 5‑amino series, it represents a plausible oxidative metabolite or synthetic impurity in batches of CGS 15943 and its derivatives. Analytical chemistry laboratories performing LC‑MS/MS purity assessment, forced degradation studies, or metabolite identification for triazoloquinazoline‑based adenosine antagonists should include CGS 15696 as a reference standard for the 5‑oxo degradation product or process impurity, ensuring chromatographic resolution and identity confirmation [1][2].

Quote Request

Request a Quote for 9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.